2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193387-28-8
VCID: VC2917473
InChI: InChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H
SMILES: C1CN(CC2=C1SC=C2)CC(=O)O.Cl
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

CAS No.: 1193387-28-8

Cat. No.: VC2917473

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride - 1193387-28-8

Specification

CAS No. 1193387-28-8
Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
IUPAC Name 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H
Standard InChI Key AUMXJHJQPIDYGZ-UHFFFAOYSA-N
SMILES C1CN(CC2=C1SC=C2)CC(=O)O.Cl
Canonical SMILES C1CN(CC2=C1SC=C2)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is definitively identified through several standard chemical identifiers. The compound is cataloged with CAS number 1193387-28-8, which serves as its unique identifier in chemical databases and literature . Additionally, it is assigned the European Community (EC) Number 980-268-1, providing regulatory identification within European chemical frameworks .

The molecular structure consists of a fused thiophene-piperidine ring system with an acetic acid substituent at the 5-position of the piperidine ring, formulated as a hydrochloride salt. This structural arrangement contributes to its chemical reactivity and potential biological interactions, making it a compound of interest for various synthetic applications.

Molecular Properties

The compound exhibits specific molecular characteristics that define its chemical identity and behavior. These properties are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₉H₁₁NO₂S·HCl (or C₉H₁₂ClNO₂S)
Molecular Weight233.71 g/mol
Parent Compound2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid (CID 16770322)
Storage ConditionsRoom temperature
Product ClassificationHeterocyclic Building Block

Table 1: Key molecular properties of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

The compound's molecular weight of 233.71 g/mol places it in a favorable range for drug-like molecules according to Lipinski's Rule of Five, suggesting potential pharmaceutical relevance. The parent compound, without the hydrochloride salt formation, has been documented in chemical databases with the identifier CID 16770322, providing additional context for understanding its chemical relationships and derivatization potential .

Nomenclature and Alternative Designations

Synonyms and Alternative Identifiers

The compound is known by several synonyms and codes that facilitate its identification across different chemical databases and commercial suppliers. These alternative designations include:

  • 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride

  • 4H,6H,7H-thieno[3,2-c]pyridin-5-ylacetic acid hydrochloride

  • 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aceticacidhydrochloride

  • AKOS026742108

  • EN300-51239

  • G22447

These alternative designations aid in cross-referencing the compound across different chemical databases, research publications, and commercial catalogs, ensuring comprehensive information retrieval in scientific investigations.

Structural Relationships and Chemical Family

Structural Classification

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride belongs to a broader family of heterocyclic compounds characterized by the thieno[3,2-c]pyridine scaffold. This bicyclic structure consists of a thiophene ring fused to a partially saturated pyridine (piperidine) ring, creating a versatile chemical scaffold with diverse potential applications .

Related Compounds

The compound shares structural similarities with other thieno[3,2-c]pyridine derivatives that have been investigated for various biological activities. A significant structural analog is 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid, which differs in the position of the acetic acid substituent (4-position rather than 5-position) and lacks the hydrochloride salt formation . These slight structural modifications can significantly alter biological activity and physicochemical properties, highlighting the importance of precise structural characterization in chemical research.

In these research contexts, the compound may serve as a key intermediate for synthesizing more complex molecules with enhanced pharmacological properties. Some derivatives have shown activity comparable to reference standards such as Tetracycline (antibacterial) and Miconazole (antifungal), suggesting promising applications in antimicrobial drug development .

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